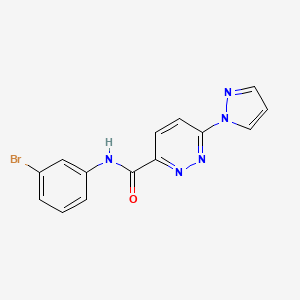
N-(3-bromophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C14H10BrN5O and its molecular weight is 344.172. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-bromophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyridazine core substituted with a bromophenyl group and a pyrazole moiety. Its structural formula can be represented as follows:
This structure is significant as it contributes to the compound's interaction with biological targets.
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. These compounds have demonstrated inhibitory activity against various cancer-related targets such as:
- BRAF(V600E) : An oncogene commonly mutated in melanoma.
- EGFR : A receptor tyrosine kinase involved in the regulation of cell growth.
In vitro assays have shown that this compound can inhibit cell proliferation in several cancer cell lines, suggesting its potential as an anticancer agent .
Anti-inflammatory and Antibacterial Activities
In addition to antitumor effects, pyrazole derivatives have been noted for their anti-inflammatory and antibacterial properties. The compound has shown efficacy in reducing inflammatory markers in cellular models, which may be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases. Moreover, antibacterial assays indicate that it possesses moderate activity against various bacterial strains .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Substitution Patterns : The presence of the bromine atom on the phenyl ring enhances the compound's potency against target enzymes.
- Pyrazole Moiety : This functional group plays a vital role in binding interactions with biological targets, enhancing both antitumor and anti-inflammatory activities .
Case Studies and Experimental Findings
Several studies have explored the biological activity of similar pyrazole derivatives, providing insights into their mechanisms of action:
- Antitumor Efficacy : A study evaluated various pyrazole carboxamides, revealing that modifications to the pyrazole ring significantly affected their ability to inhibit cancer cell growth. This compound was among those exhibiting promising results in inhibiting proliferation in breast cancer cell lines .
- Anti-inflammatory Mechanisms : Another investigation assessed the anti-inflammatory properties of related compounds, demonstrating that they could effectively reduce nitric oxide production in LPS-stimulated macrophages, indicating potential therapeutic applications for inflammatory diseases .
Data Summary Table
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
特性
IUPAC Name |
N-(3-bromophenyl)-6-pyrazol-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN5O/c15-10-3-1-4-11(9-10)17-14(21)12-5-6-13(19-18-12)20-8-2-7-16-20/h1-9H,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMUUVZEUUECJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=NN=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














